molecular formula C13H23NO5 B8618565 1-Tert-butyl 2-methyl 6-methoxypiperidine-1,2-dicarboxylate

1-Tert-butyl 2-methyl 6-methoxypiperidine-1,2-dicarboxylate

Cat. No. B8618565
M. Wt: 273.33 g/mol
InChI Key: SORPZCMBYZSZBY-UHFFFAOYSA-N
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Patent
US07138395B2

Procedure details

The crude 6-hydroxy-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester, 36, obtained in the previous step is dissolved in methanol (500 mL) and treated with Dowex-50 (1.0 g). After stirring at rt for 3 hr, the solution is filtered and concentrated in vacuo, and the residue is purified over silica (hexanes/ethyl acetate, 5:1) to afford 2.1 g of the desired product. 1H NMR (CDCl3) δ 5.43 (br s, 0.5H), 5.28 (br s, 0.5H), 4.88 (br s, 0.5H), 4.66 (br s, 0.5H), 3.73 (s, 3H), 3.33 (s, 3H), 2.32 (m, 1H), 1.87 (m, 2H), 1.70–1.40 (m, 3H), 1.51 (s, 9H).
Name
6-hydroxy-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([CH:5]1[CH2:10][CH2:9][CH2:8][CH:7]([OH:11])[N:6]1[C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])=[O:4].[CH3:19]O>>[CH3:1][O:2][C:3]([CH:5]1[CH2:10][CH2:9][CH2:8][CH:7]([O:11][CH3:19])[N:6]1[C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])=[O:4]

Inputs

Step One
Name
6-hydroxy-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1N(C(CCC1)O)C(=O)OC(C)(C)C
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at rt for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
treated with Dowex-50 (1.0 g)
FILTRATION
Type
FILTRATION
Details
the solution is filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is purified over silica (hexanes/ethyl acetate, 5:1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC(=O)C1N(C(CCC1)OC)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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